(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound with the molecular formula C18H14BNO2 It is a boronic acid derivative featuring a carbazole moiety attached to a biphenyl structure
Mechanism of Action
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This allows them to modulate the activity of their targets, leading to changes in cellular processes .
Biochemical Pathways
Given the general properties of boronic acids, it can be inferred that the compound may influence various biochemical pathways depending on its specific targets .
Pharmacokinetics
The compound has a molecular weight of 287.120, a density of 1.2±0.1 g/cm3, and a boiling point of 452.7±51.0 °C at 760 mmHg . These properties may influence its bioavailability.
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid. The compound should be stored in a dark place, sealed, and in dry conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between a halogenated carbazole derivative and a boronic acid derivative under palladium-catalyzed conditions. The general reaction scheme is as follows:
-
Starting Materials:
- 4-bromo-9H-carbazole
- 4-biphenylboronic acid
-
Catalyst and Reagents:
- Palladium(II) acetate (Pd(OAc)2)
- Triphenylphosphine (PPh3)
- Potassium carbonate (K2CO3)
- Solvent: Tetrahydrofuran (THF) or toluene
-
Reaction Conditions:
- The reaction mixture is heated to reflux temperature (approximately 80-110°C) for several hours under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods: Industrial production of (4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like THF or toluene.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: New carbon-carbon bonded products.
Scientific Research Applications
(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid has diverse applications in scientific research, including:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Materials Science: Employed in the synthesis of conjugated polymers and small molecules for advanced materials with unique optical and electronic characteristics.
Medicinal Chemistry: Investigated for potential use in drug discovery and development, particularly in designing molecules with specific biological activities.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes due to its ability to form stable complexes with target molecules.
Comparison with Similar Compounds
- (4-(9H-carbazol-9-yl)phenyl)boronic acid
- (4-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid pinacol ester
- (4-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid neopentyl glycol ester
Comparison: (4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific structural arrangement, which combines the electronic properties of carbazole with the versatility of boronic acid. This combination enhances its performance in organic electronics and materials science applications compared to similar compounds. The presence of the biphenyl structure further improves its stability and electronic characteristics.
Properties
IUPAC Name |
[4-(4-carbazol-9-ylphenyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-13-9-17(10-14-19)18-11-15-20(16-12-18)26-23-7-3-1-5-21(23)22-6-2-4-8-24(22)26/h1-16,27-28H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBMFCFOASRILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858131-73-4 |
Source
|
Record name | [4'-(Carbazol-9-yl)-4-biphenylyl]boronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.